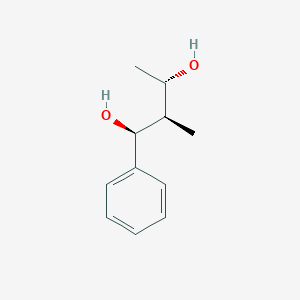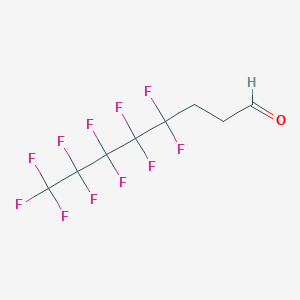
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal is a fluorinated aldehyde with the molecular formula C8H5F11O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds like this compound are of significant interest in various fields due to their stability, hydrophobicity, and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal typically involves the fluorination of octanal derivatives. One common method is the direct fluorination of octanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid.
Reduction: 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanol.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of other fluorinated compounds and polymers.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorine signature.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal is primarily influenced by its fluorine atoms. These atoms create a highly electronegative environment, which can affect the reactivity of the aldehyde group. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence biological pathways and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
Uniqueness
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to similar compounds that may contain carboxylic acid or ester groups. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
CAS No. |
195047-10-0 |
|---|---|
Molecular Formula |
C8H5F11O |
Molecular Weight |
326.11 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctanal |
InChI |
InChI=1S/C8H5F11O/c9-4(10,2-1-3-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h3H,1-2H2 |
InChI Key |
NNVYAYVEHCWCAR-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


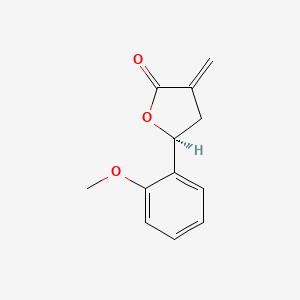
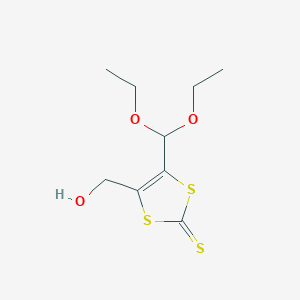
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
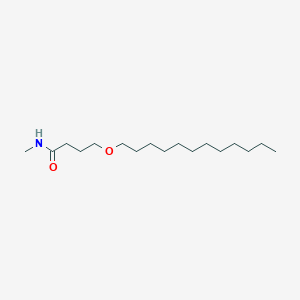

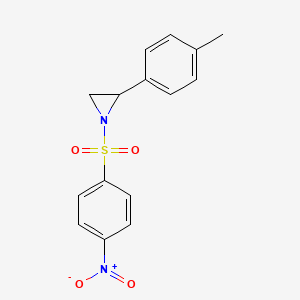
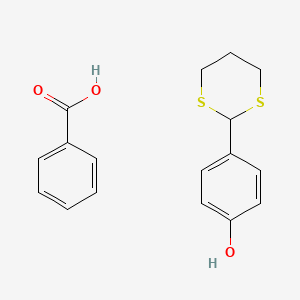

![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)
